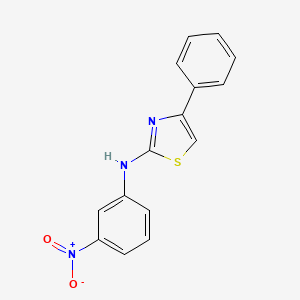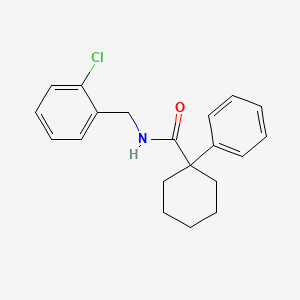
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone, also known as CTMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTMI belongs to the class of imidazolidinone derivatives and has been studied for its ability to inhibit certain enzymes and modulate various biological pathways.
Mécanisme D'action
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone exerts its biological effects by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been shown to possess antimicrobial properties against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method and availability. It also possesses a wide range of biological activities, making it a versatile compound for studying various biological pathways. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise molecular targets and signaling pathways.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone. One area of interest is its potential use as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its antimicrobial properties and potential use as an antimicrobial agent.
Méthodes De Synthèse
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone can be synthesized through the reaction of 4-chlorophenyl isothiocyanate with methyl imidate in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone in its pure form.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVNZLPWCLCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)


![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)





![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)